![molecular formula C16H16N2OS B4854296 N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide](/img/structure/B4854296.png)
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide, also known as AG490, is a potent and selective inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide is a JAK/STAT pathway inhibitor that acts by binding to the ATP-binding site of JAK kinases and preventing their activation. This results in the inhibition of downstream STAT signaling and the suppression of gene transcription. N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to be selective for JAK2 and JAK3, with minimal activity against other kinases.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to have potent anti-proliferative and anti-inflammatory effects in vitro and in vivo. In cancer cells, N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation and autoimmune disorders, N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide is a potent and selective inhibitor of the JAK/STAT pathway, making it a valuable tool for studying the role of this pathway in various diseases. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has some limitations in lab experiments, including its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure the specificity and reliability of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide experiments.
Zukünftige Richtungen
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has shown promise as a potential therapeutic agent for various diseases, and future research directions include the development of more potent and selective JAK/STAT inhibitors and the investigation of the role of JAK/STAT signaling in other diseases. Additionally, the combination of N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide with other therapeutic agents may enhance its efficacy and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. In inflammation and autoimmune disorders, N-(3-cyano-4,5-dimethyl-2-thienyl)-4-ethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-4-12-5-7-13(8-6-12)15(19)18-16-14(9-17)10(2)11(3)20-16/h5-8H,4H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCGHFMBMAJXIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-ethylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.